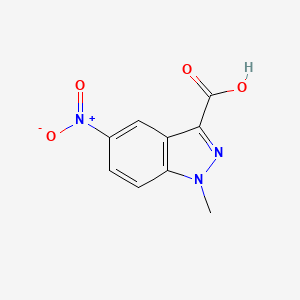
1-Methyl-5-nitro-1H-indazole-3-carboxylic acid
Overview
Description
1-Methyl-5-nitro-1H-indazole-3-carboxylic acid is a chemical compound with the molecular formula C9H7N3O4 . It has a molecular weight of 221.17 g/mol . This compound is solid in its physical form .
Molecular Structure Analysis
The molecular structure of this compound consists of a bicyclic ring structure made up of a pyrazole ring and a benzene ring . The InChI code for this compound is 1S/C9H7N3O4/c1-11-7-3-2-5 (12 (15)16)4-6 (7)8 (10-11)9 (13)14/h2-4H,1H3, (H,13,14) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 221.17 g/mol . It has a topological polar surface area of 101 Ų . The compound is solid in its physical form .Scientific Research Applications
Chemical Synthesis and Transformations
1-Methyl-5-nitro-1H-indazole-3-carboxylic acid plays a crucial role in various chemical synthesis processes. For instance, it has been utilized in reactions involving the synthesis of different nitroarylindazoles. These compounds are significant due to their varied applications in chemical research, including the study of heterocyclic ring fission and the synthesis of complex molecular structures (Gale & Wilshire, 1973).
Pharmacological Research
In pharmacological research, derivatives of this compound have been explored for potential therapeutic applications. For example, halogenated 1-benzylindazole-3-carboxylic acids, closely related to this compound, were studied for their effects on spermatogenesis, demonstrating the significance of these compounds in reproductive health research (Corsi & Palazzo, 1976).
Thermodynamic Studies
The compound has been a subject of interest in thermodynamic studies as well. Research focused on the enthalpy of formation for various indazoles, including 1-methyl-1H-indazole-6-carboxylic acid, provides valuable insights into the energetic and structural influences of different functional groups in these compounds (Orozco-Guareño et al., 2019).
Novel Compound Synthesis
In the field of novel compound synthesis, this compound serves as a precursor or intermediate in synthesizing a range of novel heterocyclic compounds. These compounds are then characterized for various physical properties and potential applications (Reddy et al., 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, H335 . Precautionary statements include P233, P261, P264, P270, P271, P280, P301, P301, P302, P304, P305, P312, P313, P330, P332, P337, P338, P340, P351, P352, P362, P403, P405 .
Future Directions
Indazole derivatives, including 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid, have gained considerable attention in the field of medicinal chemistry due to their diverse biological activities . Future research may focus on developing new synthesis methods for these compounds and exploring their potential applications in various fields .
Mechanism of Action
Target of Action
Indazole derivatives have been reported to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume regulation, respectively .
Mode of Action
Indazole derivatives have been known to interact with their targets, leading to the inhibition, regulation, and modulation of the aforementioned kinases . This interaction can result in changes in cell cycle progression and cell volume regulation .
Biochemical Pathways
The inhibition, regulation, and modulation of chk1, chk2, and h-sgk kinases by indazole derivatives can affect the cell cycle and cell volume regulation pathways .
Result of Action
The interaction of indazole derivatives with their targets can lead to changes in cell cycle progression and cell volume regulation .
Biochemical Analysis
Biochemical Properties
1-Methyl-5-nitro-1H-indazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with certain oxidoreductases, which are enzymes involved in oxidation-reduction reactions. The nitro group in this compound can undergo reduction, leading to the formation of reactive intermediates that can modify enzyme activity. Additionally, the carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involving reactive oxygen species (ROS). The compound can induce oxidative stress in cells, leading to the activation of signaling pathways that regulate cell survival, apoptosis, and inflammation. Furthermore, this compound can affect gene expression by modulating the activity of transcription factors that respond to oxidative stress .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level. The compound can bind to specific sites on enzymes and proteins, leading to inhibition or activation of their activity. For example, the nitro group can participate in redox reactions, generating reactive intermediates that can covalently modify cysteine residues in proteins, thereby altering their function. Additionally, the carboxylic acid group can interact with metal ions, influencing the catalytic activity of metalloenzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to the formation of byproducts that may have different biological activities. Long-term exposure to the compound can result in sustained oxidative stress and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antioxidant activity and protection against oxidative damage. At higher doses, it can induce toxic effects, including cellular damage and inflammation. Threshold effects have been observed, where a certain dosage level triggers a significant change in the compound’s biological activity. Toxicity studies in animal models have shown that high doses of this compound can lead to adverse effects on liver and kidney function .
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound can be metabolized by enzymes such as cytochrome P450s, leading to the formation of metabolites that may have different biological activities. The nitro group can undergo reduction to form amino derivatives, while the carboxylic acid group can be conjugated with glucuronic acid or sulfate, facilitating its excretion from the body. These metabolic transformations can influence the compound’s pharmacokinetics and overall biological effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, and it can bind to intracellular proteins that facilitate its distribution to different cellular compartments. The localization and accumulation of this compound within cells can affect its biological activity and interactions with biomolecules .
Subcellular Localization
The subcellular localization of this compound is an important factor that influences its activity and function. The compound can be targeted to specific cellular compartments, such as the mitochondria or the nucleus, through post-translational modifications or interactions with targeting signals. The localization of this compound within these compartments can affect its ability to modulate cellular processes, such as energy metabolism and gene expression .
properties
IUPAC Name |
1-methyl-5-nitroindazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O4/c1-11-7-3-2-5(12(15)16)4-6(7)8(10-11)9(13)14/h2-4H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTGCETNXDDEADX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401247976 | |
| Record name | 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1363382-25-5 | |
| Record name | 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363382-25-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Methyl-5-nitro-1H-indazole-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401247976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




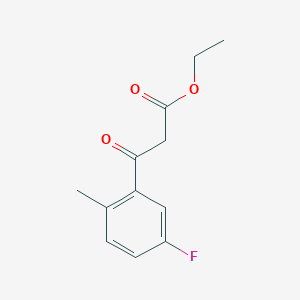
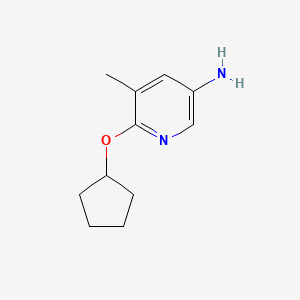
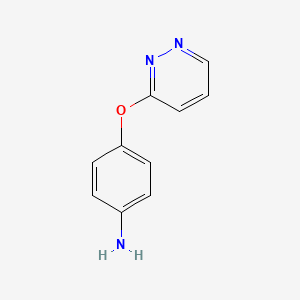
![{1-[(4-fluorophenyl)methyl]-1H-pyrazol-4-yl}methanol](/img/structure/B1399597.png)

![N-[(4-bromo-2-fluorophenyl)methyl]cyclobutanamine](/img/structure/B1399599.png)
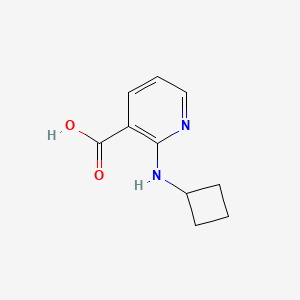
![N-{[4-(propan-2-yloxy)phenyl]methyl}cyclobutanamine](/img/structure/B1399601.png)
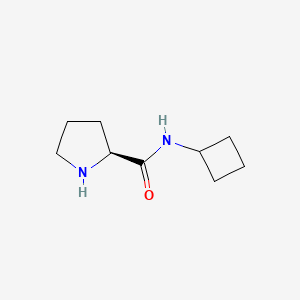
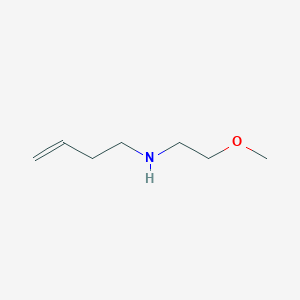
![1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B1399609.png)
amine](/img/structure/B1399611.png)
